molecular formula C13H18N2O2 B1316134 Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate CAS No. 315717-77-2

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Cat. No.: B1316134
CAS No.: 315717-77-2
M. Wt: 234.29 g/mol
InChI Key: LVZARJOZJFAOQF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZARJOZJFAOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573996
Record name Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315717-77-2
Record name Phenylmethyl 3-(aminomethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315717-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 3-(aminomethyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or alkoxides replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions using solvents like tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the carboxylate group.

    Substitution: Substituted derivatives where the benzyl group is replaced by other functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in the development of pharmaceuticals and other fine chemicals. The compound can undergo reactions such as acylation, alkylation, and cyclization to yield diverse derivatives that are essential in drug discovery and development.

Biological Applications

Neuropharmacology
Research indicates that this compound exhibits potential biological activities, particularly related to neurotransmitter systems. Its structural similarity to known neurotransmitter modulators suggests possible interactions with dopamine and serotonin pathways. Studies have shown its implications in treating conditions such as depression and anxiety disorders, highlighting its relevance in neuropharmacological research.

Therapeutic Applications
The compound is being explored for its potential therapeutic applications, including its role as a precursor for drug development targeting neurological disorders. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for further investigation in drug discovery .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized in the production of fine chemicals. Its application extends to various industrial processes where it acts as a building block for synthesizing other valuable compounds.

Case Study 1: Neuropharmacological Research

A study conducted on the effects of this compound on neurotransmitter systems demonstrated its potential to enhance serotonin levels in animal models. This research suggests that the compound may offer new avenues for developing treatments for mood disorders.

Case Study 2: Cosmetic Formulations

In cosmetic chemistry, the compound has been investigated for its stability and effectiveness when incorporated into topical formulations. Research shows that it can improve the skin's hydration properties when used as an active ingredient in creams and lotions .

Summary Table of Applications

Field Application Details
Organic ChemistryIntermediate in synthesisUsed in the synthesis of complex organic molecules
NeuropharmacologyPotential treatment for mood disordersModulates neurotransmitter systems; implications for depression and anxiety treatments
Industrial ChemistryProduction of fine chemicalsActs as a building block in various industrial chemical processes
Cosmetic ScienceActive ingredient in formulationsEnhances skin hydration; stability studies conducted for topical applications

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The pyrrolidine ring and the aminomethyl group play crucial roles in binding to the active sites of the targets, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Substituent(s) CAS Number Molecular Formula Key Properties
This compound -CH₂NH₂ 192214-05-4 C₁₃H₁₈N₂O₂ High polarity due to NH₂; used in peptide coupling
Benzyl 3-((3-(Trifluoromethyl)phenyl)amino)pyrrolidine-1-carboxylate -NH-C₆H₄-CF₃ N/A C₂₀H₁₈F₃N₂O₂ Enhanced lipophilicity from CF₃; potential CNS activity
Benzyl 4-Aminopiperidine-1-carboxylate -NH₂ on piperidine (6-membered ring) 120278-07-1 C₁₃H₁₈N₂O₂ Increased ring flexibility; altered receptor binding
Benzyl 3,3-Difluoropyrrolidine-1-carboxylate -F at 3,3 positions 163457-22-5 C₁₂H₁₃F₂NO₂ Improved metabolic stability; fluorination reduces oxidation
(S)-tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate -CH₂CN and tert-butyl 1187931-76-5 C₁₁H₁₈N₂O₂ Steric hindrance from tert-butyl; cyanomethyl enables further functionalization
Benzyl 3-Methoxypyrrolidine-1-carboxylate -OCH₃ 130403-95-1 C₁₃H₁₇NO₃ Electron-donating methoxy group alters electronic profile

Stereochemical Variants

  • (S)-Enantiomer Hydrochloride : CAS 1217619-19-6, used in asymmetric synthesis for chiral drug intermediates. The (S)-configuration is critical for binding to specific biological targets (e.g., enzymes or receptors) .
  • (R)-Enantiomer Hydrochloride : CAS 1217726-65-2. Stereoisomerism impacts pharmacological activity; for example, the (R)-form may exhibit lower affinity for certain targets .

Biological Activity

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in neuropharmacology and cancer therapy. This article delves into its biological activity, synthesis, mechanism of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring and an aminomethyl group, contributing to its unique pharmacological properties. The molecular formula is C12H17N2O2C_{12}H_{17}N_{2}O_{2}, with a molecular weight of approximately 219.28 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target biomolecules.
  • Hydrophobic Interactions : The benzyl group facilitates hydrophobic interactions, enhancing binding affinity to receptors or enzymes.
  • Modulation of Neurotransmitter Systems : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating mood disorders such as depression and anxiety.

Neuropharmacological Effects

Research indicates that this compound may have implications in treating neurological conditions. Its structural similarity to known neurotransmitter modulators suggests potential interactions that could lead to therapeutic effects:

  • Dopamine Modulation : The compound's ability to interact with dopamine receptors may contribute to its antidepressant effects.
  • Serotonin Pathways : It may also influence serotonin pathways, which are critical in mood regulation .

Anticancer Activity

This compound has shown promise in cancer therapy:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzyl 3-(aminomethyl)pyrrolidine have been noted for their ability to induce apoptosis in hypopharyngeal tumor cells .
  • Mechanistic Insights : The compound's spirocyclic structure enhances its binding affinity to protein targets involved in cancer progression, suggesting a potential role in anticancer drug development .

Synthesis

The synthesis of this compound typically involves multi-step reactions using various coupling agents. Common methods include:

  • Formation of the Pyrrolidine Ring : Starting from readily available precursors.
  • Introduction of the Aminomethyl Group : Utilizing reductive amination techniques.
  • Carboxylation : Employing carboxylic acid derivatives to introduce the carboxylate functionality.

These methods ensure high purity and yield in the final product .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study ANeuropharmacologyDemonstrated modulation of serotonin receptors, suggesting antidepressant potential.
Study BCancer TherapyShowed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments.
Study CMechanistic StudiesIdentified specific receptor interactions that could lead to new therapeutic strategies for neurological disorders.

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate?

The compound can be synthesized via coupling reactions using benzyl-protected intermediates. For example, benzyl 4-(aminomethyl)-1-piperidinecarboxylate derivatives (structurally analogous) are prepared by substituting the aminomethyl group with pyrimidinylamino moieties under mild conditions (0–20°C) in dichloromethane with triethylamine (TEA) as a base . Adapting this method, the target compound could involve coupling benzyl chloroformate with 3-(aminomethyl)pyrrolidine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), as seen in analogous amide bond formations . Purification typically employs column chromatography or recrystallization to isolate the hydrochloride salt form .

Q. What safety precautions are critical when handling this compound?

While specific toxicological data for this compound are limited, structurally similar benzyl-protected pyrrolidines require strict PPE (gloves, goggles, lab coats) and ventilation due to potential respiratory or dermal irritation . First aid measures for accidental exposure include:

  • Eye contact : Flush with water for 15 minutes and consult an ophthalmologist .
  • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Ingestion : Rinse mouth and seek medical attention .
    Storage should be in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis .

Q. How is the purity and structural integrity of the compound validated?

Purity is assessed via HPLC (C18 column, UV detection at 254 nm) with mobile phases like acetonitrile/water gradients. Structural confirmation employs:

  • NMR : Key signals include the benzyloxy group (δ 5.1–5.3 ppm for CH₂Ph) and pyrrolidine ring protons (δ 1.8–3.5 ppm) .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks corresponding to the molecular formula (e.g., C₁₃H₁₈N₂O₂ for the free base) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization depends on:

  • Catalyst selection : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in dichloromethane .
  • Temperature control : Reactions at 0–20°C minimize side reactions like over-substitution .
  • Protecting group strategy : For example, tert-butyl carbamate (Boc) groups improve stability during functionalization, as seen in tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate synthesis . Post-reaction Boc deprotection uses TFA (trifluoroacetic acid) with >85% recovery .

Q. What analytical methods resolve contradictions in spectral data for structurally similar impurities?

Impurities such as Upadacitinib-related derivatives (e.g., chloroacetyl or ethyl-substituted analogs) may co-elute or exhibit overlapping NMR signals. Resolution strategies include:

  • 2D NMR (HSQC, HMBC) : Differentiates pyrrolidine ring substitution patterns .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
  • LC-MS/MS : Identifies trace impurities by fragmentation patterns (e.g., m/z 291.34 for C₁₆H₂₁NO₄) .

Q. How does the aminomethyl group’s position influence structure-activity relationships (SAR) in drug design?

The 3-(aminomethyl) substitution on the pyrrolidine ring enhances binding to biological targets (e.g., kinases) by enabling hydrogen bonding. For instance, (S)-configured analogs show higher selectivity in BTK inhibitors like Acalabrutinib due to steric compatibility with hydrophobic enzyme pockets . Modifications (e.g., ethyl or hydroxyacetyl groups) alter pharmacokinetics, as seen in Upadacitinib impurity profiles .

Q. What stability studies are recommended for long-term storage of the compound?

  • Thermal stability : TGA (thermogravimetric analysis) shows decomposition above 150°C, requiring storage at 2–8°C .
  • Hydrolytic stability : Susceptibility to ester hydrolysis necessitates anhydrous conditions (e.g., molecular sieves) .
  • Light sensitivity : UV-Vis studies indicate photodegradation under prolonged light exposure; amber glass containers are advised .

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